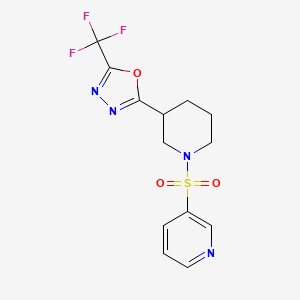

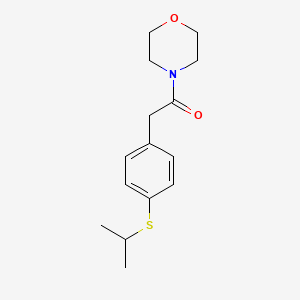

2-(4-(Isopropylthio)phenyl)-1-morpholinoethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

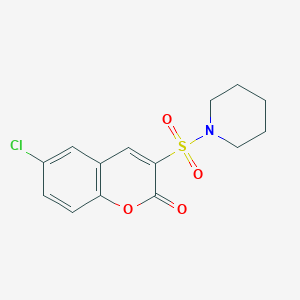

The compound “2-(4-(Isopropylthio)phenyl)-1-morpholinoethanone” is a complex organic molecule. It contains an isopropylthio group attached to a phenyl ring, and a morpholino group attached to an ethanone .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as Suzuki–Miyaura coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .科学的研究の応用

Tautomerism and Nucleophilic Behaviour

The study on the tautomerism of enamines derived from 2-tetralone highlights the differences in nucleophilic behaviour between morpholine and pyrrolidine enamines. Phenyl isocyanate attacks both the morpholine and the pyrrolidine enamine derived from 2-tetralone at different sites, confirming the existence of an equilibrium between the 3,4- and 1,4-dihydro-forms of the enamines. This demonstrates the role of morpholine derivatives in understanding chemical reactivity and tautomerism (Pitacco et al., 1974).

Photopolymerization Initiator

Research into photoinitiation of acrylate polymerization by 2-methyl-1-[4-(methylthio)phenyl]-2-morpholino-propan-1-one reveals the impact of the morpholino substituent on photopolymerization processes. The study indicates that the morpholino group can act as a physical quencher for the triplet state of photoinitiators, influencing the efficiency of photopolymerization. This highlights its potential application in designing more efficient photopolymerization systems (Arsu & Davidson, 1994).

Antibiotic Activity Modulation

A study on 4-(phenylsulfonyl) morpholine demonstrates its role in modulating antibiotic activity against multidrug-resistant strains. This research suggests that morpholine derivatives can enhance the efficacy of antibiotics, presenting a novel approach to combat antibiotic resistance (Oliveira et al., 2015).

Lanthanide Complex Synthesis

Research on the synthesis and characterization of Dysprosium (III) and Europium (III) complexes with 3-chloro-4-methoxybenzoic and 1,10-phenanthroline showcases the application of morpholine derivatives in the field of lanthanide chemistry. These complexes exhibit unique luminescent properties, suggesting potential applications in materials science and luminescence-based sensors (Zhang et al., 2015).

Drug Discovery and Pharmacophore Mapping

The application of pharmacophore mapping and three-dimensional database searching in the discovery of muscarinic M(3) receptor antagonists demonstrates the utility of morpholine derivatives in rational drug design. This approach enables the identification of novel lead compounds, highlighting the potential of morpholine derivatives in pharmaceutical research (Marriott et al., 1999).

特性

IUPAC Name |

1-morpholin-4-yl-2-(4-propan-2-ylsulfanylphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2S/c1-12(2)19-14-5-3-13(4-6-14)11-15(17)16-7-9-18-10-8-16/h3-6,12H,7-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVFFBKXNMNXNPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)CC(=O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(2-Bromo-4-nitroanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2564395.png)

![Tert-butyl 3-{[2-(tert-butoxy)-2-oxoethyl]amino}pyrrolidine-1-carboxylate](/img/structure/B2564399.png)

![N-(2-chlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide](/img/structure/B2564400.png)

![9-(3-chlorophenyl)-3-isopentyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2564406.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2564410.png)

![2-[(4-Fluorobenzyl)amino]-1,1-diphenyl-1-ethanol](/img/structure/B2564411.png)

![3-[(4-bromophenyl)methyl]-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2564412.png)